molecular formula C12H13ClO B14588808 3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal CAS No. 61519-34-4

3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal

Cat. No.: B14588808
CAS No.: 61519-34-4
M. Wt: 208.68 g/mol
InChI Key: ZSHAVKKXQJHRQN-UHFFFAOYSA-N
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Description

3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal is an organic compound with a complex structure that includes a chloro group, a phenyl ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal typically involves the reaction of 4-(propan-2-yl)benzaldehyde with chloroacetaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-3-[4-(propan-2-yl)phenyl]propanoic acid.

    Reduction: 3-Chloro-3-[4-(propan-2-yl)phenyl]propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-phenylpropanoic acid
  • 3-Chloro-1-phenylpropane
  • 4-Chloro-3-phenylbut-2-enal

Uniqueness

3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

61519-34-4

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

3-chloro-3-(4-propan-2-ylphenyl)prop-2-enal

InChI

InChI=1S/C12H13ClO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-9H,1-2H3

InChI Key

ZSHAVKKXQJHRQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=CC=O)Cl

Origin of Product

United States

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